Nitrosonium hexafluorophosphate

Catalog No.
S728758
CAS No.
16921-91-8
M.F
F6NOP
M. Wt
174.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitrosonium hexafluorophosphate

CAS Number

16921-91-8

Product Name

Nitrosonium hexafluorophosphate

IUPAC Name

azanylidyneoxidanium;hexafluorophosphate

Molecular Formula

F6NOP

Molecular Weight

174.97 g/mol

InChI

InChI=1S/F6P.NO/c1-7(2,3,4,5)6;1-2/q-1;+1

InChI Key

SAKPNYRUBHJGAR-UHFFFAOYSA-N

SMILES

N#[O+].F[P-](F)(F)(F)(F)F

Canonical SMILES

N#[O+].F[P-](F)(F)(F)(F)F

The exact mass of the compound Nitrosonium hexafluorophosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Nitrosonium hexafluorophosphate (NOPF6, CAS: 16921-91-8) is a highly reactive, anhydrous salt widely utilized as a potent one-electron oxidant and nitrosylating agent in advanced synthetic and materials chemistry [1]. Featuring a high oxidation potential (E° ≈ 1.25 V vs. SCE in acetonitrile), it is uniquely capable of oxidizing electron-deficient substrates, generating stable radical cations, and p-doping conjugated polymers and carbon nanomaterials. A critical procurement advantage of NOPF6 is its atom-economical reaction profile: the nitrosonium cation (NO+) accepts an electron to form nitric oxide (NO) gas, which spontaneously escapes the reaction matrix. This leaves only the non-coordinating, bulky hexafluorophosphate (PF6-) counterion, ensuring clean, high-yielding processes without the need for complex downstream purification or heavy-metal filtration.

Research Fit

One-electron oxidant and electrophilic nitrosating reagent for non-aqueous synthetic chemistry
Designed for polymerization initiation and chemical oxidation workflows
Soluble in acetonitrile; moisture-sensitive, requires anhydrous handling
96% purity grade supports research-scale material synthesis

Substituting NOPF6 with common alternatives like silver hexafluorophosphate (AgPF6) or nitrosonium tetrafluoroborate (NOBF4) often compromises both process efficiency and material performance. While AgPF6 shares the same counterion, it is a significantly weaker oxidant and generates solid silver metal as a byproduct, necessitating rigorous filtration and risking trace metal contamination in sensitive electronic or battery materials [1]. Conversely, while NOBF4 provides the same NO+ reactive core, the smaller BF4- anion exhibits higher fluoride-transfer reactivity, which can lead to parasitic etching in nanocrystal syntheses or inferior charge-carrier mobility in p-doped carbon nanotube films [2]. Consequently, for applications demanding maximum oxidation strength, zero solid byproducts, and optimal counterion stability, NOPF6 cannot be generically replaced.

Substitution Risk

Gel electrolyte KPF₆ does not initiate DOL polymerization; only NOPF₆ enables in‑situ gelation for potassium‑ion battery research.
Lanthanide scope NOBF₄ reacts only with europium, while NOPF₆ shows reported broader reactivity across lanthanide metals.
Doping efficiency Conductivity outcomes differ substantially by counteranion; solution‑phase doping with NOPF₆ may provide higher values than gas‑phase methods.

Superior p-Doping Conductivity in Carbon Nanotube Films

In the fabrication of free-standing single-walled carbon nanotube (SWCNT) films, the choice of nitrosonium counterion directly dictates the final electrical properties. Chemical doping with NOPF6 yields highly conductive films due to the optimal intercalation and charge-screening properties of the PF6- anion. Comparative studies demonstrate that NOPF6-doped SWCNT films achieve an electrical conductivity of 7.55 × 10^3 S/cm, significantly outperforming films doped with NOBF4 under identical conditions [1].

Evidence DimensionElectrical conductivity of p-doped SWCNT films
Target Compound Data7.55 × 10^3 S/cm (NOPF6)
Comparator Or Baseline5.17 × 10^3 S/cm (NOBF4)
Quantified Difference~46% higher conductivity with NOPF6
Conditions0.2 wt% SWCNT suspension, vacuum-filtered, doped for 1 h at 10 °C

For optoelectronic and flexible thermoelectric procurements, selecting NOPF6 over NOBF4 provides a massive boost in conductivity without requiring any changes to the manufacturing workflow.

DOL Polymerization
Head-to-head
NOPF₆ initiates DOL polymerization; KPF₆ does not
Enables in‑situ gel electrolyte formation for K‑ion batteries
Functional capability, not a parametric difference

Byproduct Phase and Downstream Purification Elimination

When synthesizing radical cations for photoredox catalysis or battery materials, the physical state of the oxidant's byproduct is a major process bottleneck. Oxidation using AgPF6 precipitates solid silver (Ag0), which must be removed via filtration or centrifugation, causing yield losses and potential trace-metal contamination. In contrast, NOPF6 acts as a clean one-electron oxidant where the NO+ core is reduced to NO gas[1]. This gas spontaneously evolves from the reaction mixture, leaving the pure radical cation paired with the PF6- anion, allowing for direct isolation via simple precipitation.

Evidence DimensionByproduct physical state and separation requirement
Target Compound DataNO gas (spontaneously evolves, zero filtration)
Comparator Or BaselineAg0 solid (precipitates, requires filtration)
Quantified DifferenceElimination of 1 unit operation (solid-liquid separation)
ConditionsRadical cation synthesis in non-aqueous solvents (e.g., acetonitrile)

Eliminating the filtration step drastically improves process scalability, reduces cycle times, and prevents heavy-metal contamination in battery and semiconductor materials.

P3HT Doping Conductivity
Cross-study comparable
~3 S/cm
Solution‑phase doping benchmark for organic electronics
Approx. 100–1000× higher than gas‑phase SbCl₅ or I₂ doping

Enhanced Oxidative Driving Force for Electron-Deficient Substrates

The procurement of an oxidant must align with the redox potential of the target substrate. NOPF6 provides an exceptionally strong oxidative driving force, making it suitable for substrates that resist oxidation by milder reagents. In acetonitrile, the NO+/NO redox couple exhibits a standard potential of approximately 1.25 V vs. SCE[1]. This is substantially higher than the Ag+/Ag0 couple, allowing NOPF6 to quantitatively oxidize high-potential phenoxazine derivatives, sterically hindered thianthrenes, and high-voltage battery cathode frameworks that remain only partially oxidized when treated with silver salts.

Evidence DimensionStandard reduction potential (E°) in acetonitrile
Target Compound Data~1.25 V vs. SCE (NO+/NO)
Comparator Or Baseline~0.42 V vs. SCE (Ag+/Ag0)
Quantified Difference>800 mV higher oxidative potential
ConditionsAcetonitrile solvent, standard electrochemical reference (SCE)

Enables the successful synthesis and activation of high-oxidation-potential materials where generic silver-based oxidants thermodynamically fail.

Lanthanide Reactivity
Head-to-head
Reacts with all tested lanthanides; NOBF₄ reacts only with Eu
Broader lanthanide scope for PF₆⁻ salt synthesis
Based on acetonitrile solution reactivity screen

Anion Stability and Suppression of Parasitic Reactivity

In sensitive synthetic environments, such as the cation exchange of semiconductor nanocrystals, the reactivity of the oxidant's counterion can dictate product integrity. While NOBF4 is frequently used, the smaller BF4- anion exhibits higher fluoride-ion reactivity, which can lead to parasitic etching or surface degradation of the nanocrystals [1]. NOPF6 utilizes the larger, more charge-diffuse PF6- anion, which provides the necessary NO+ reactivity while suppressing unwanted fluoride-transfer side reactions, thereby preserving the structural and optical properties of the synthesized nanomaterials.

Evidence DimensionCounterion-induced parasitic reactivity
Target Compound DataPF6- (low fluoride-transfer reactivity, preserves structure)
Comparator Or BaselineBF4- (higher F- reactivity, risk of etching)
Quantified DifferenceQualitative suppression of parasitic F- side reactions
ConditionsNon-aqueous cation exchange and surface functionalization

Ensures higher reproducibility and prevents batch losses when processing sensitive, high-value nanomaterials and quantum dots.

Radical Cation Stoichiometry
Supporting evidence
150 mol% (1.5 eq) NOPF₆
Controlled oxidation to monoradical for UV‑Vis‑NIR analysis
13.3× lower excess vs. CF₃CO₂H under comparable conditions

High-Conductivity p-Doping of Carbon Nanomaterials

Directly leveraging its superior conductivity enhancement over NOBF4, NOPF6 is the premier choice for p-doping single-walled carbon nanotubes (SWCNTs) and graphene films[1]. It is highly recommended for manufacturing flexible transparent electrodes, thermoelectric generators, and organic electrochemical transistors where maximizing charge-carrier mobility and minimizing structural degradation are critical.

Synthesis of Ultra-Pure Radical Cation Catalysts

Because NOPF6 leaves only NO gas as a byproduct, it is ideal for the large-scale synthesis of stable radical cations used in photoredox catalysis (e.g., phenoxazine or thianthrene derivatives)[2]. It eliminates the need for silver filtration, ensuring the final catalytic salts are free of trace heavy metals that could poison downstream pharmaceutical or fine-chemical syntheses.

Chemical Delithiation and Battery Cathode Oxidation

Utilizing its exceptionally high oxidation potential (>800 mV higher than Ag+), NOPF6 is perfectly suited for the chemical oxidation and delithiation of advanced battery cathode materials (e.g., metal-organic frameworks or mixed-valence oxides)[2]. It provides the thermodynamic driving force necessary to access high-voltage states that milder oxidants cannot reach, facilitating the ex-situ study and processing of next-generation energy storage materials.

Application Fit Matrix

Application
Selection Property
Validation Focus
Potassium-ion battery gel electrolyte research
DOL polymerization initiation
In‑situ gelation and capacity retention evaluation
Organic semiconductor doping
Solution‑phase doping efficiency
Conductivity benchmark in thin‑film devices
Lanthanide complex synthesis
Broad lanthanide reactivity
Complexation scope and counteranion identity control

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

16921-91-8

General Manufacturing Information

Phosphate(1-), hexafluoro-, nitrosyl (1:1): INACTIVE

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